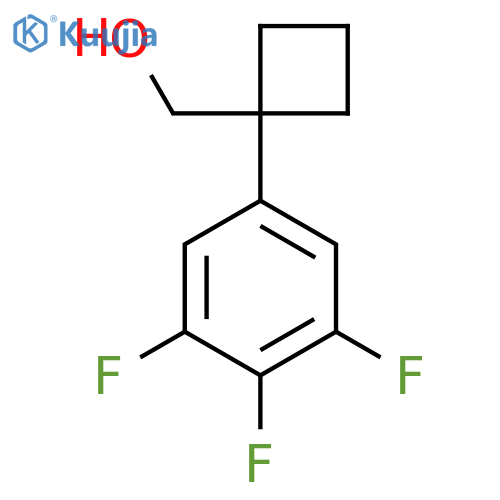Cas no 2228650-40-4 (1-(3,4,5-trifluorophenyl)cyclobutylmethanol)

1-(3,4,5-trifluorophenyl)cyclobutylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(3,4,5-trifluorophenyl)cyclobutylmethanol
- 2228650-40-4
- [1-(3,4,5-trifluorophenyl)cyclobutyl]methanol
- EN300-1819467
-
- インチ: 1S/C11H11F3O/c12-8-4-7(5-9(13)10(8)14)11(6-15)2-1-3-11/h4-5,15H,1-3,6H2
- InChIKey: PZTUSUCDJYHLAY-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C=C(C=1)C1(CO)CCC1)F)F
計算された属性
- せいみつぶんしりょう: 216.07619946g/mol
- どういたいしつりょう: 216.07619946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.2Ų
1-(3,4,5-trifluorophenyl)cyclobutylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1819467-10.0g |
[1-(3,4,5-trifluorophenyl)cyclobutyl]methanol |
2228650-40-4 | 10g |
$4914.0 | 2023-06-01 | ||
| Enamine | EN300-1819467-1g |
[1-(3,4,5-trifluorophenyl)cyclobutyl]methanol |
2228650-40-4 | 1g |
$1142.0 | 2023-09-19 | ||
| Enamine | EN300-1819467-0.05g |
[1-(3,4,5-trifluorophenyl)cyclobutyl]methanol |
2228650-40-4 | 0.05g |
$959.0 | 2023-09-19 | ||
| Enamine | EN300-1819467-0.25g |
[1-(3,4,5-trifluorophenyl)cyclobutyl]methanol |
2228650-40-4 | 0.25g |
$1051.0 | 2023-09-19 | ||
| Enamine | EN300-1819467-1.0g |
[1-(3,4,5-trifluorophenyl)cyclobutyl]methanol |
2228650-40-4 | 1g |
$1142.0 | 2023-06-01 | ||
| Enamine | EN300-1819467-0.5g |
[1-(3,4,5-trifluorophenyl)cyclobutyl]methanol |
2228650-40-4 | 0.5g |
$1097.0 | 2023-09-19 | ||
| Enamine | EN300-1819467-2.5g |
[1-(3,4,5-trifluorophenyl)cyclobutyl]methanol |
2228650-40-4 | 2.5g |
$2240.0 | 2023-09-19 | ||
| Enamine | EN300-1819467-5.0g |
[1-(3,4,5-trifluorophenyl)cyclobutyl]methanol |
2228650-40-4 | 5g |
$3313.0 | 2023-06-01 | ||
| Enamine | EN300-1819467-0.1g |
[1-(3,4,5-trifluorophenyl)cyclobutyl]methanol |
2228650-40-4 | 0.1g |
$1005.0 | 2023-09-19 | ||
| Enamine | EN300-1819467-5g |
[1-(3,4,5-trifluorophenyl)cyclobutyl]methanol |
2228650-40-4 | 5g |
$3313.0 | 2023-09-19 |
1-(3,4,5-trifluorophenyl)cyclobutylmethanol 関連文献
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
1-(3,4,5-trifluorophenyl)cyclobutylmethanolに関する追加情報
Introduction to 1-(3,4,5-trifluorophenyl)cyclobutylmethanol (CAS No. 2228650-40-4)
1-(3,4,5-trifluorophenyl)cyclobutylmethanol, identified by the chemical abstracts service number 2228650-40-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclobutylmethanol moiety linked to a trifluorophenyl group, which imparts unique electronic and steric properties. The presence of fluorine atoms in the aromatic ring enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for drug development.
The structural motif of 1-(3,4,5-trifluorophenyl)cyclobutylmethanol combines the rigid cyclobutane ring with the electron-withdrawing effect of the trifluorophenyl group. This combination not only influences the compound's solubility and bioavailability but also its interaction with biological targets. The cyclobutylmethanol part of the molecule provides a chiral center, which is crucial for achieving enantioselective binding to biological receptors. Such structural features are highly valued in the design of novel therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced pharmacokinetic profiles. 1-(3,4,5-trifluorophenyl)cyclobutylmethanol exemplifies this trend, as it integrates multiple pharmacophoric elements that are known to improve drug efficacy and reduce side effects. The trifluoromethyl group, in particular, is well-documented for its ability to modulate receptor binding affinity and metabolic stability. This has led to its extensive use in the development of antiviral, anticancer, and anti-inflammatory drugs.
Recent studies have highlighted the potential of 1-(3,4,5-trifluorophenyl)cyclobutylmethanol as a lead compound for further derivatization. Researchers have been exploring its utility in inhibiting specific enzymes and receptors involved in various diseases. For instance, preliminary computational studies suggest that this compound may interact with certain proteases implicated in neurodegenerative disorders. The ability to fine-tune its structure could lead to the discovery of novel therapeutics with improved selectivity and reduced toxicity.
The synthesis of 1-(3,4,5-trifluorophenyl)cyclobutylmethanol presents both challenges and opportunities for synthetic chemists. The trifluorophenyl group requires careful handling due to its reactivity under certain conditions. However, advances in fluorination techniques have made it more feasible to incorporate such moieties into complex molecular frameworks. The cyclobutylmethanol core can be synthesized through various routes, including cyclization reactions and reduction processes. The choice of synthetic pathway depends on factors such as yield, purity, and scalability.
From a medicinal chemistry perspective, 1-(3,4,5-trifluorophenyl)cyclobutylmethanol offers a unique scaffold for drug discovery. Its structural features allow for diverse modifications, enabling researchers to explore multiple therapeutic avenues. The compound's potential lies not only in its intrinsic properties but also in its ability to serve as a building block for more complex molecules. By leveraging modern computational tools and high-throughput screening techniques, scientists can rapidly identify derivatives with enhanced biological activity.
The pharmacological profile of 1-(3,4,5-trifluorophenyl)cyclobutylmethanol is still being elucidated through preclinical studies. Initial experiments have shown promising results in vitro, where the compound demonstrates interactions with target proteins at nanomolar concentrations. These findings warrant further investigation into its mechanism of action and potential therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into clinical trials and eventually into marketable drugs.
The future of 1-(3,4,5-trifluorophenyl)cyclobutylmethanol lies in its integration into larger research programs aimed at developing novel therapeutics. As our understanding of disease mechanisms grows more sophisticated, so does the demand for innovative molecular tools like this one. The combination of fluorinated aromatic compounds with chiral alcohols represents a frontier in drug design that holds immense promise. Continued investment in research infrastructure and interdisciplinary collaboration will be key to unlocking the full potential of this class of molecules.
2228650-40-4 (1-(3,4,5-trifluorophenyl)cyclobutylmethanol) 関連製品
- 479386-13-5(2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate)
- 1806946-30-4(3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile)
- 99171-12-7((2-aminopyrimidin-4-yl)phosphonic acid)
- 55402-83-0(3,6-DIAZABICYCLO[3.2.0]HEPTANE)
- 2060053-28-1(5-ethyl(propyl)aminopyridine-3-carboxylic acid)
- 2138548-02-2(1-bromo-2-(pentan-3-yloxy)cyclooctane)
- 2243508-69-0(imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone)
- 84776-98-7(Thyme, Thymus serpyllum, ext.)
- 2137536-46-8(6-Methoxy-2-(oxolan-3-yl)-1,2,3,4-tetrahydroquinolin-3-ol)
- 17106-08-0(3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid)



